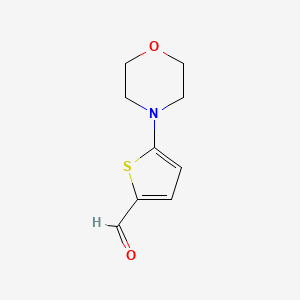

5-Morpholino-2-thiophenecarbaldehyde

Description

Properties

IUPAC Name |

5-morpholin-4-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCGENRKAMIZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368108 | |

| Record name | 5-(Morpholin-4-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24372-49-4 | |

| Record name | 5-(4-Morpholinyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24372-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Morpholin-4-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholino-2-thiophenecarbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a morpholine group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This molecule belongs to the broader class of morpholino-thiophene derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and known biological significance of this compound and its related structures, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related molecules and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 197.26 g/mol | PubChem[1] |

| CAS Number | 24372-49-4 | PubChem[1] |

| Physical State | Solid, Crystal - Powder | TCI Chemicals |

| Color | Pale yellow - Reddish yellow | TCI Chemicals |

| Melting Point | 141°C | TCI Chemicals |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |

Spectral Data:

-

¹³C NMR: Spectral data is available and can be accessed through spectral databases.[2]

-

GC-MS: Mass spectrometry data is available, providing information on the compound's fragmentation pattern.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. A likely method involves the nucleophilic aromatic substitution of a halogenated precursor with morpholine.

Proposed Synthesis of this compound:

A potential and common method for the synthesis of this compound is the reaction of 5-bromo-2-thiophenecarbaldehyde with morpholine. This reaction is a nucleophilic aromatic substitution, where the morpholine acts as the nucleophile, displacing the bromide ion from the thiophene ring.

Step 1: Synthesis of 5-Bromo-2-thiophenecarbaldehyde

The starting material, 5-bromo-2-thiophenecarbaldehyde, can be synthesized by the bromination of 2-thiophenecarboxaldehyde.

-

Reaction: 2-Thiophenecarboxaldehyde is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like chloroform.

-

Procedure: To a solution of 2-thiophenecarboxaldehyde in anhydrous chloroform, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 5-bromo-2-thiophenecarbaldehyde.[3]

Step 2: Synthesis of this compound

-

Reaction: 5-Bromo-2-thiophenecarbaldehyde is reacted with morpholine. This can be carried out with or without a catalyst, often in the presence of a base to neutralize the HBr formed. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also a viable, more modern alternative for this type of transformation.

-

General Procedure (Uncatalyzed): 5-Bromo-2-thiophenecarbaldehyde and an excess of morpholine are heated in a suitable solvent (e.g., DMF, DMSO, or neat) with a non-nucleophilic base (e.g., K₂CO₃ or NaH). The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the C-O-C stretches of the morpholine ring.

Biological Activity and Signaling Pathways

Derivatives of morpholino-thiophene have demonstrated a wide array of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

Potential Therapeutic Areas:

-

Anti-inflammatory Activity: Several thiophene derivatives containing a morpholine ring have shown potent anti-inflammatory properties, with one compound exhibiting activity superior to the standard drug indomethacin. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines like TNF-α and various interleukins.[4]

-

Antitubercular Activity: A series of morpholino-thiophenes have been identified as novel inhibitors of Mycobacterium tuberculosis. Their mechanism of action has been elucidated to be the targeting of QcrB, a subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for the bacterium's respiratory chain.[5][6][7][8]

-

Anticancer Activity: A novel thiophene derivative has been shown to induce cytotoxicity in human acute lymphoblastic leukemia cells through the intrinsic apoptotic pathway, as evidenced by the activation of caspases 3 and 7.[9]

-

Antiviral Activity: Certain thiophene derivatives have been identified as entry inhibitors of the Ebola virus. Their mechanism of action is believed to involve interference with the interaction between the viral glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) protein.[10]

Signaling Pathways:

While the specific signaling pathways affected by this compound have not been directly studied, based on the activities of related compounds, several pathways could be implicated:

-

NF-κB Signaling Pathway: Given the anti-inflammatory effects of related compounds that modulate TNF-α and interleukins, it is plausible that they could interfere with the NF-κB signaling pathway, a key regulator of inflammation.

-

Apoptotic Pathways: The induction of apoptosis by a related thiophene derivative suggests a potential interaction with the intrinsic (mitochondrial) apoptotic pathway, possibly through the regulation of Bcl-2 family proteins and subsequent caspase activation.

-

JAK-STAT Signaling Pathway: The JAK-STAT pathway is crucial for cancer cell survival and proliferation. While one thiophene derivative did not affect STAT1 phosphorylation, the pathway remains a potential target for other derivatives.[9]

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Potential Biological Mechanisms

Caption: Potential biological mechanisms of action for morpholino-thiophene derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

-

Hazards:

-

Precautions:

Researchers handling this compound should consult the full Safety Data Sheet (SDS) and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a compound of significant interest due to the established and diverse biological activities of the morpholino-thiophene scaffold. While specific physicochemical and experimental data for this exact molecule are somewhat limited in the public domain, this guide provides a robust foundation based on available information and data from closely related compounds. The proposed synthetic route offers a practical approach for its preparation, and the outlined potential biological activities and signaling pathway involvement highlight promising avenues for future research in drug discovery and development. As with any chemical, appropriate safety precautions must be taken during its handling and use.

References

- 1. 5-(Morpholin-4-yl)thiophene-2-carboxaldehyde | C9H11NO2S | CID 2326306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 5-Bromothiophene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - WCAIR [wcair.dundee.ac.uk]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 10. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde (CAS: 24372-49-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, spectroscopic data, and potential biological significance of 5-Morpholino-2-thiophenecarbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-morpholin-4-ylthiophene-2-carbaldehyde | PubChem[1] |

| CAS Number | 24372-49-4 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 197.26 g/mol | PubChem[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents. | General chemical principles |

| XLogP3-AA | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 197.05104977 Da | PubChem[1] |

| Topological Polar Surface Area | 57.8 Ų | PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.8 | s | Aldehyde proton (-CHO) |

| ~7.6 | d | Thiophene proton (H3) |

| ~6.5 | d | Thiophene proton (H4) |

| ~3.8 | t | Morpholine protons (-CH₂-O-) |

| ~3.4 | t | Morpholine protons (-CH₂-N-) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~182 | Aldehyde carbon (C=O) |

| ~160 | Thiophene carbon (C5) |

| ~145 | Thiophene carbon (C2) |

| ~138 | Thiophene carbon (C3) |

| ~115 | Thiophene carbon (C4) |

| ~66 | Morpholine carbons (-CH₂-O-) |

| ~48 | Morpholine carbons (-CH₂-N-) |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (thiophene) |

| ~2900-2800 | Medium | Aliphatic C-H stretch (morpholine) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1670 | Strong | Carbonyl C=O stretch (aldehyde) |

| ~1550 | Medium | C=C stretch (thiophene ring) |

| ~1115 | Strong | C-O-C stretch (morpholine) |

| ~820 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular ion) |

| 168 | [M-CHO]⁺ |

| 140 | [M-C₄H₈NO]⁺ |

Experimental Protocols

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra, adaptable for this compound, is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters should include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for accurate integration.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to 0-220 ppm.

General Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or empty ATR crystal should be recorded and subtracted from the sample spectrum.

General Protocol for Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for this compound:

-

Sample Introduction: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane). Inject the solution into the GC.

-

GC-MS Analysis: The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments are detected.

Synthesis Workflow

Caption: Proposed Buchwald-Hartwig amination synthesis workflow.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the morpholino-thiophene scaffold has been identified as a promising area for drug discovery.

Antitubercular Activity

Recent studies have identified a series of morpholino-thiophenes (MOTs) as novel inhibitors of Mycobacterium tuberculosis.[2][3] These compounds have been shown to target QcrB, a subunit of the menaquinol-cytochrome c oxidoreductase, which is part of the electron transport chain essential for cellular respiration.[2][3] Inhibition of this pathway disrupts the energy production of the bacterium, leading to its death.

Caption: Mechanism of action of morpholino-thiophenes in M. tuberculosis.

Anti-inflammatory and Anticancer Potential

Thiophene derivatives, in general, have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of a morpholine ring can enhance the potency and modulate the pharmacokinetic profile of these molecules.[4][5] The specific activity of this compound in these areas warrants further investigation.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, particularly in the development of novel antimicrobial agents. This technical guide provides a foundational understanding of its properties, based on available data and scientific principles. Further experimental validation of its physical, chemical, and biological characteristics is essential to fully realize its potential in research and drug development.

References

- 1. 5-(Morpholin-4-yl)thiophene-2-carboxaldehyde | C9H11NO2S | CID 2326306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - WCAIR [wcair.dundee.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Morpholino-2-thiophenecarbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of computed data and predicted spectral characteristics based on analogous compounds, including various substituted 2-thiophenecarbaldehydes. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the expected and computed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 - 9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.6 - 7.8 | d | 1H | Thiophene proton (H3) |

| ~6.2 - 6.4 | d | 1H | Thiophene proton (H4) |

| ~3.8 - 4.0 | t | 4H | Morpholine protons (-O-CH₂-) |

| ~3.3 - 3.5 | t | 4H | Morpholine protons (-N-CH₂-) |

Predicted data based on analysis of substituted 2-thiophenecarbaldehydes.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | Aldehyde carbon (C=O) |

| ~165 - 170 | Thiophene carbon (C5) |

| ~140 - 145 | Thiophene carbon (C2) |

| ~125 - 130 | Thiophene carbon (C3) |

| ~110 - 115 | Thiophene carbon (C4) |

| ~66 - 68 | Morpholine carbons (-O-CH₂) |

| ~48 - 50 | Morpholine carbons (-N-CH₂) |

Note: A computed ¹³C NMR spectrum is available on SpectraBase for "2-Thiophenecarboxaldehyde, 5-(4-morpholinyl)-" which may provide more precise computed values.[1]

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |

| ~1660 - 1680 | Strong | C=O stretch (aldehyde) |

| ~1500 - 1550 | Medium | C=C stretch (thiophene ring) |

| ~1110 - 1130 | Strong | C-O-C stretch (morpholine) |

| ~800 - 850 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

Predicted data based on characteristic vibrational frequencies of functional groups present in the molecule and data from similar compounds.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 196 | [M-H]⁺ |

| 168 | [M-CHO]⁺ |

| 140 | [M-C₄H₈NO]⁺ |

The exact mass of this compound is 197.05105 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra of this compound, adapted from standard procedures for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) using a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the TMS signal at 0 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS) Protocol

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition.

-

Visualizations

Synthesis Workflow

The synthesis of this compound can be conceptualized as a nucleophilic aromatic substitution reaction. The following diagram illustrates a plausible synthetic route.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The characterization of this compound involves a series of spectroscopic analyses to confirm its structure and purity.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Morpholino-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 5-Morpholino-2-thiophenecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key structural data, spectroscopic information, and conformational analysis based on available literature and computational studies of closely related analogues. Detailed experimental protocols are provided to facilitate further research and application.

Molecular Structure

This compound possesses a core structure consisting of a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a morpholino group. The systematic IUPAC name for this compound is 5-(morpholin-4-yl)thiophene-2-carbaldehyde.

Table 1: General Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂S | [1] |

| Molecular Weight | 197.26 g/mol | [1] |

| CAS Number | 24372-49-4 | [1] |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C2-C(aldehyde) and C5-N(morpholine) single bonds.

Rotation of the Aldehyde Group

Computational studies on the parent molecule, 2-thiophenecarboxaldehyde, have shown that the rotation of the aldehyde group relative to the thiophene ring results in two planar conformers: the S,O-cis and S,O-trans forms.[2][3] For 2-thiophenecarboxaldehyde, the cis conformer is found to be more stable than the trans conformer by approximately 1.22 kcal/mol.[2] This preference is attributed to favorable electrostatic interactions. It is anticipated that this compound will exhibit a similar preference for the S,O-cis conformation of its aldehyde group.

Table 2: Calculated Rotational Barriers for 2-Thiophenecarboxaldehyde

| Conformer Transition | Energy Difference (kcal/mol) | Reference |

| cis to trans | 1.22 | [2] |

Conformation of the Morpholino Group

The morpholine ring is known to exist predominantly in a chair conformation.[4] The orientation of the morpholino group relative to the thiophene ring will be influenced by steric and electronic factors. The nitrogen atom's lone pair can participate in resonance with the electron-rich thiophene ring, influencing the rotational barrier around the C5-N bond.

Below is a logical workflow for a computational conformational analysis of this compound.

Caption: Workflow for computational conformational analysis.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While a complete, published spectrum for this specific molecule is not available, data from closely related compounds can provide expected ranges for key signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two thiophene protons, the aldehyde proton, and the eight protons of the morpholine ring. The chemical shift of the aldehyde proton will be significantly downfield (around 9-10 ppm). The thiophene protons will appear as doublets in the aromatic region. The morpholine protons will likely appear as two multiplets corresponding to the axial and equatorial protons.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around 180-190 ppm). The carbons of the thiophene ring will appear in the aromatic region, and their chemical shifts will be influenced by the electron-donating morpholino group and the electron-withdrawing aldehyde group. The four carbons of the morpholine ring will appear in the aliphatic region. A predicted ¹³C NMR spectrum is available through spectral databases, though access may be restricted.[5]

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |

| Thiophene (ring H) | 6.5 - 8.0 | |

| Morpholine (-CH₂-N-) | 3.0 - 3.5 | |

| Morpholine (-CH₂-O-) | 3.5 - 4.0 | |

| ¹³C | Aldehyde (C=O) | 180 - 190 |

| Thiophene (ring C) | 110 - 160 | |

| Morpholine (-CH₂-N-) | ~50 | |

| Morpholine (-CH₂-O-) | ~67 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching of the thiophene ring and the morpholine group, and C-O stretching of the morpholine ether linkage.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of this compound based on procedures for similar compounds.

Synthesis

A common method for the synthesis of N-substituted thiophenes is through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A plausible synthetic route is the reaction of 5-bromo-2-thiophenecarbaldehyde with morpholine in the presence of a suitable base and catalyst.

References

The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. The structural versatility of the thiophene ring allows for a wide range of substitutions, leading to compounds with potent and selective effects against various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidines | Compound 3b | HepG2 (Liver) | 3.105 ± 0.14 | [4] |

| Compound 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [4] | |

| Compound 4c | HepG2 (Liver) | 3.023 | [4] | |

| Compound 4c | PC-3 (Prostate) | 3.12 | [4] | |

| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [5] | |

| Compound 6j | OV2008 (Ovarian) | 0.5 - 2 | [5] | |

| Compound 10 | MCF7 (Breast) | 34.64 | [6] | |

| Compound 11 | MCF7 (Breast) | 37.78 | [6] | |

| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | 5.46 | [7] |

| Compound 2d | Hep3B (Liver) | 8.85 | [7] | |

| Compound 2e | Hep3B (Liver) | 12.58 | [7] | |

| 2,3-Fused Thiophenes | TP 5 | HepG2 (Liver) | < 30 µg/mL | [8][9] |

| TP 5 | SMMC-7721 (Liver) | < 30 µg/mL | [8][9] | |

| Thiophene Pyridine Based | Compound 1m | General | 5.25 | [10] |

| Compound 1m | MCF-7 (Breast) | 0.09 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the thiophene derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[12][14]

-

Formazan Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[12][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Thiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the VEGFR-2/AKT pathway and the induction of apoptosis.

Several thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the downstream AKT signaling pathway, which is crucial for cell survival and proliferation.[4][11]

Many thiophene derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway, often triggered by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.[5]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Emerging Potential of 5-Morpholino-2-thiophenecarbaldehyde Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry, with the versatile morpholine moiety presents a compelling starting point for the design of novel therapeutic agents. The core structure of 5-Morpholino-2-thiophenecarbaldehyde, while not extensively explored in publicly available literature, holds significant promise for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals interested in exploring this chemical space. While direct data on this specific scaffold is limited, this paper extrapolates from structurally related compounds to provide a foundational understanding and a roadmap for future research.

Introduction to the Core Scaffold

Thiophene and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, contributing to target binding. The morpholine ring is a common substituent in drug design, often introduced to improve physicochemical properties such as solubility, metabolic stability, and to modulate biological activity.[3] The combination of these two pharmacophores in the this compound core suggests a high potential for discovering novel drug candidates with favorable pharmacological profiles.

Synthetic Strategies

Proposed Synthesis of this compound

A feasible synthetic approach would involve a two-step process starting from a readily available starting material, such as 2,5-dibromothiophene or 5-bromo-2-thiophenecarbaldehyde.

Method A: Starting from 5-bromo-2-thiophenecarbaldehyde

This is the more direct approach. The morpholine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

-

Step 1: Buchwald-Hartwig Amination: 5-bromo-2-thiophenecarbaldehyde is reacted with morpholine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene or dioxane.

Method B: Starting from 2,5-dibromothiophene

This route involves the sequential introduction of the morpholine and formyl groups.

-

Step 1: Monosubstitution with Morpholine: A selective Buchwald-Hartwig amination on 2,5-dibromothiophene can be performed to yield 2-bromo-5-morpholinothiophene. Careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution.

-

Step 2: Formylation: The resulting 2-bromo-5-morpholinothiophene can then be formylated at the 2-position. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[4][5] Alternatively, a metal-halogen exchange followed by quenching with DMF can be employed.

General Experimental Protocol for Buchwald-Hartwig Amination (Exemplified for a related reaction)

The following is a general procedure adapted from the synthesis of related N-aryl morpholines and can be optimized for the synthesis of 5-morpholinothiophenes.[6]

Materials:

-

Aryl halide (e.g., 5-bromo-2-thiophenecarbaldehyde) (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.01-0.05 equiv)

-

Phosphine ligand (e.g., Xantphos) (0.02-0.10 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd₂(dba)₃, and the phosphine ligand.

-

Add anhydrous toluene, followed by morpholine and then sodium tert-butoxide.

-

Seal the tube and heat the reaction mixture at 80-110 °C with stirring for the time required for the reaction to complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-morpholinothiophene derivative.

General Experimental Protocol for Vilsmeier-Haack Formylation

This protocol is a generalized procedure for the formylation of electron-rich aromatic compounds.[2][7]

Materials:

-

Substituted thiophene (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1-1.5 equiv)

-

Dichloromethane (DCM) (optional co-solvent)

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool DMF to 0 °C.

-

Slowly add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of the substituted thiophene in DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired aldehyde.

Biological Activities and Structure-Activity Relationships (SAR) of Related Compounds

Due to the scarcity of data on this compound derivatives, this section will focus on the biological activities of structurally related 2-morpholinothiophene and 4-morpholinothiopyrano[4,3-d]pyrimidine derivatives, which have shown promise as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

A study on 2-(4-morpholino)-3-aryl-5-substituted thiophenes revealed their potential as anti-inflammatory agents.[8] The anti-inflammatory activity was evaluated in a carrageenan-induced rat paw edema model.

| Compound ID | 3-Aryl Substituent | 5-Substituent | % Protection at 100 mg/kg p.o. |

| AP49 | 4-Chlorophenyl | 4-Methoxybenzoyl | 20% |

| AP158 | 4-Chlorophenyl | 4-Methylbenzoyl | 23% |

| AP88 | 4-Chlorophenyl | 4-Chlorobenzoyl | 20% |

| AP50 | Phenyl | 4-Methoxybenzoyl | 30% |

| AP159 | Phenyl | 4-Methylbenzoyl | 38% |

| AP92 | Phenyl | 4-Fluorobenzoyl | 38% |

| AP73 | 4-Methylmercaptophenyl | 4-Methoxybenzoyl | 52% |

| AP26 | Phenyl | 2-Pyridyl | 66% |

| Ibuprofen | - | - | - |

Table 1: Anti-inflammatory Activity of 2-(4-Morpholino)-3-aryl-5-substituted Thiophenes. [8]

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent at the 3-phenyl ring influences activity, with an unsubstituted phenyl or a 4-methylmercaptophenyl group generally showing better activity than a 4-chlorophenyl group.

-

The substituent at the 5-position plays a crucial role. Replacement of a 5-aroyl group with a heteroaryl ring, such as a pyridyl group (AP26), significantly enhanced the anti-inflammatory activity.[8]

Anticancer Activity (PI3K Inhibition)

Derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, which contain a morpholino-thiophene-like fused ring system, have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[9]

| Compound ID | R | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. PC-3 | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HepG2 | PI3Kα Inhibition IC₅₀ (μM) |

| 8a | 4-Fluorophenyl | 15.34 | 12.87 | 18.76 | 20.45 | >50 |

| 8d | 3,4-Dichlorophenyl | 8.21 | 6.02 | 10.27 | 9.87 | 1.83 |

| 8g | 4-Methoxyphenyl | 25.67 | 22.34 | 28.91 | 30.12 | >50 |

| GDC-0941 | - | 0.45 | 0.51 | 0.39 | 0.48 | 0.003 |

Table 2: Cytotoxicity and PI3Kα Inhibitory Activity of Selected 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives. [9]

Structure-Activity Relationship (SAR) Insights:

-

The substitution on the phenyl ring of the pyrazoline moiety significantly impacts cytotoxic activity.

-

Electron-withdrawing groups, such as chloro substituents (compound 8d), led to more potent cytotoxicity compared to electron-donating groups like methoxy (compound 8g).[9]

-

Compound 8d also demonstrated moderate inhibitory activity against the PI3Kα enzyme.[9]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anti-inflammatory and anticancer activities of thiophene derivatives, based on the methodologies reported for the related compounds discussed above.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating acute inflammation.[8]

Animals:

-

Wistar albino rats of either sex (150-200 g).

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compounds are administered orally (p.o.) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle. A standard drug, such as ibuprofen, is used as a positive control.

-

After a set time (e.g., 1 hour) post-administration of the test compound, 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[9]

Materials:

-

Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a further 48 or 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) should be included.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Potential Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Given that related thiophene derivatives have shown activity as PI3K inhibitors, the PI3K/Akt/mTOR pathway is a highly relevant target for investigation.[9][10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel drug candidates based on the this compound scaffold.

Caption: A general workflow for the discovery and development of this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and evaluate derivatives of this core for a range of biological activities, particularly in the areas of inflammation and oncology. The data presented on related compounds suggest that strategic modifications of this scaffold could lead to the identification of potent and selective drug candidates. This technical guide provides a foundational framework to stimulate and guide future research efforts into this intriguing class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

For Immediate Release

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique physicochemical properties, including its ability to act as a bioisostere of a phenyl ring and engage in hydrogen bonding, make it a highly sought-after pharmacophore in the design of novel drugs.[1][2] This technical guide provides an in-depth review of thiophene-based compounds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have demonstrated significant potential in oncology.[3][4] The anticancer efficacy of these derivatives often stems from their ability to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation. A notable example is Raltitrexed, an antimetabolite chemotherapy drug used in the treatment of colorectal cancer.[5][6]

Quantitative Data for Anticancer Thiophene Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiophene-based compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8e | Various (NCI-60 panel) | 0.411 - 2.8 | [7][8] |

| 14 | HepG2 | 1.37 ± 0.15 | [2] |

| 21 | Not Specified | IC50 = 9 nM | [5] |

| 3b | HepG2 | 3.105 | [9] |

| 4c | HepG2 | 3.023 | [9] |

| S8 | A-549 | Effective at 10⁻⁴ M | [10] |

| 2b | Hep3B | 5.46 | [11] |

| 2d | Hep3B | 8.85 | [11] |

| 2e | Hep3B | 12.58 | [11] |

Mechanism of Action: Raltitrexed

Raltitrexed functions as a specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication.[1][5][6][12] By blocking TS, raltitrexed depletes the intracellular pool of thymidine triphosphate, leading to DNA damage and ultimately inducing "thymineless death" in rapidly dividing cancer cells.[1] The cellular uptake and retention of raltitrexed are facilitated by the reduced folate carrier and subsequent polyglutamylation.[1][5][12]

The following diagram illustrates the workflow of Raltitrexed's mechanism of action.

Caption: Mechanism of action of the thiophene-containing drug Raltitrexed.

Mechanism of Action: EGFR Inhibition

Several thiophene-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[13][][15][16][17] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[][16][17] Thiophene-based EGFR inhibitors typically compete with ATP for binding to the intracellular kinase domain, thereby blocking receptor activation and subsequent signaling.[16]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by thiophene-based drugs.

Caption: EGFR signaling pathway and inhibition by thiophene-based compounds.

Anti-inflammatory Activity of Thiophene Derivatives

Thiophene-based compounds have also been extensively investigated for their anti-inflammatory properties.[6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6][18]

Quantitative Data for Anti-inflammatory Thiophene Derivatives

The following table presents the in vitro inhibitory activity of selected thiophene-based compounds against COX-1 and COX-2 enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 21 | Not Reported | 0.67 | [19] |

| 29a-d | Not Reported | 0.31 - 1.40 | [19] |

| 5b | 45.62 | 5.45 | [20] |

| PYZ16 | >5.6 | 0.52 | [21] |

| PYZ9 | Not Reported | 0.72 | [21] |

| PYZ31 | Not Reported | 0.01987 | [21] |

| IXZ3 | Not Reported | 0.95 | [21] |

Synthesis of Thiophene Derivatives: The Gewald Reaction

A versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][7][8][10][22][23][24][25] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

General Experimental Protocol for the Gewald Synthesis of 2-Aminothiophenes

The following protocol provides a general procedure for the Gewald reaction. Specific reaction conditions, such as temperature and reaction time, may vary depending on the specific substrates used.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.2 eq)

-

Base (e.g., diethylamine, triethylamine, or morpholine) (1.0 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a stirred mixture of the ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in the chosen solvent, add elemental sulfur (1.2 eq).

-

Slowly add the base (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 40-60°C and stir for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product often precipitates out of the solution. If so, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of thiophene derivatives.

Caption: General workflow for the synthesis and evaluation of thiophene derivatives.

Conclusion

Thiophene-based compounds represent a rich and enduring source of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse pharmacological activities, ensures their continued importance in drug discovery research. Further exploration of the thiophene scaffold, aided by computational modeling and high-throughput screening, is expected to yield a new generation of potent and selective drugs for a wide range of diseases.

References

- 1. What is the mechanism of Raltitrexed? [synapse.patsnap.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. benchchem.com [benchchem.com]

- 5. Raltitrexed - Wikipedia [en.wikipedia.org]

- 6. What is Raltitrexed used for? [synapse.patsnap.com]

- 7. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 12. Raltitrexed | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. drpress.org [drpress.org]

- 15. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

- 16. ClinPGx [clinpgx.org]

- 17. mdpi.com [mdpi.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.aalto.fi [research.aalto.fi]

- 22. Gewald Reaction [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 25. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide to its Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Morpholino-2-thiophenecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of a singular, seminal publication detailing its discovery, this document compiles information from analogous syntheses and related compounds to present a probable history, a detailed likely synthetic protocol, and a summary of its known characteristics.

Introduction and Historical Context

The precise date and origin of the first synthesis of this compound are not prominently documented in readily available scientific literature. However, its chemical structure suggests its development is rooted in the extensive exploration of thiophene and morpholine moieties in medicinal chemistry. Thiophene rings are recognized as important pharmacophores, present in numerous FDA-approved drugs, and valued for their bioisosteric relationship with benzene rings. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility and introduce favorable pharmacokinetic properties.

The synthesis of substituted 2-aminothiophenes was significantly advanced by the Gewald reaction , first reported in 1966. This multicomponent reaction provides a versatile route to polysubstituted thiophenes. Concurrently, the Vilsmeier-Haack reaction has been a long-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings, including thiophenes. The emergence of this compound likely occurred at the intersection of these established synthetic methodologies, as researchers sought to create novel molecular scaffolds for biological screening. Compounds incorporating the 2-(4-morpholino)-3-(substituted aryl)-5-substituted thiophene framework have been investigated as potential anti-inflammatory agents.[1][2]

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is summarized in the table below, providing a valuable reference for its characterization.

| Property | Value | Reference |

| CAS Number | 24372-49-4 | N/A |

| Molecular Formula | C₉H₁₁NO₂S | N/A |

| Molecular Weight | 197.25 g/mol | N/A |

Note: Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are limited. The data presented here is based on typical values for similarly substituted thiophene derivatives.

Probable Synthesis and Experimental Protocols

While the original synthesis is not explicitly documented, a highly probable and efficient route to this compound is through a two-step process involving the formylation of a morpholino-substituted thiophene precursor. An alternative, and also plausible, method is the nucleophilic aromatic substitution of a pre-formylated, halogenated thiophene.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

This pathway begins with the synthesis of 4-(thiophen-2-yl)morpholine, followed by a Vilsmeier-Haack formylation.

References

Theoretical and Computational Insights into 5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide for Drug Development

Introduction

5-Morpholino-2-thiophenecarbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a morpholine group at the 5-position and a carbaldehyde group at the 2-position. This molecule holds potential interest for researchers, scientists, and drug development professionals due to the established biological activities of both thiophene and morpholine scaffolds. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the theoretical and computational modeling approaches that can be applied to investigate the properties of this compound, in the absence of extensive experimental data.

Molecular Structure and Properties

The foundational step in the computational analysis of this compound involves the determination of its optimized molecular geometry and electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.

Predicted Molecular Geometry

DFT calculations can predict key geometric parameters such as bond lengths and angles. The table below presents predicted values for this compound, based on typical values from computational studies of analogous thiophene derivatives.

| Parameter | Predicted Value |

| C=O Bond Length (Å) | ~1.22 |

| C-S Bond Lengths (Å) | ~1.72 - 1.75 |

| C-N Bond Length (Å) | ~1.38 |

| Thiophene Ring C-C Bond Lengths (Å) | ~1.37 - 1.45 |

| Thiophene Ring C-S-C Angle (°) | ~92 |

| Thiophene Ring C-C-C Angles (°) | ~111 - 116 |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet |

| Thiophene H3 | 7.5 - 7.7 | Doublet |

| Thiophene H4 | 6.2 - 6.4 | Doublet |

| Morpholine (-CH₂-N-) | 3.4 - 3.6 | Triplet |

| Morpholine (-CH₂-O-) | 3.8 - 4.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 180 - 185 |

| Thiophene C2 | 145 - 150 |

| Thiophene C5 | 160 - 165 |

| Thiophene C3 | 130 - 135 |

| Thiophene C4 | 110 - 115 |

| Morpholine (-CH₂-N-) | 48 - 52 |

| Morpholine (-CH₂-O-) | 66 - 70 |

Table 3: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820 - 2850, 2720 - 2750 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong |

| Thiophene Ring C=C Stretch | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1300 | Medium |

| C-O-C Stretch | 1100 - 1150 | Strong |

Computational Modeling Protocols

Detailed and reproducible computational protocols are essential for the in-silico investigation of this compound.

Density Functional Theory (DFT) Calculations

DFT is employed to calculate the electronic structure, optimized geometry, and vibrational frequencies of the molecule.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable choice.[1]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[1]

-

Geometry Optimization: The molecular structure is optimized to a minimum energy conformation without any symmetry constraints.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculations: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis can be subsequently calculated.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.

Experimental Protocol:

-

Software: AutoDock, Glide, or GOLD are widely used docking programs.

-

Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field (e.g., MMFF94) or DFT. Partial charges are assigned.

-

Receptor Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The protonation states of ionizable residues are checked and corrected.

-

Grid Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket.

-

Docking Simulation: A genetic algorithm or other search algorithm is used to explore various conformations and orientations of the ligand within the active site.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, is analyzed.

Visualization of Computational Workflows

The following diagrams illustrate the typical workflows for the theoretical and computational studies of this compound.

Potential Signaling Pathways and Drug Targets

Given the structural motifs of this compound, several signaling pathways and drug targets could be of interest for further investigation. Thiophene derivatives have been explored as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and histone deacetylases (HDACs). The morpholine group is present in several approved drugs, including the PI3K inhibitor GDC-0941. Therefore, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, could be a relevant area of study.

This technical guide outlines a robust framework for the theoretical and computational investigation of this compound. While experimental data remains a critical component for validation, the predictive power of DFT and molecular docking provides a strong foundation for understanding its molecular properties and potential as a drug candidate. The detailed protocols and workflows presented herein offer a roadmap for researchers to explore the chemical and biological landscape of this promising heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: 5-Morpholino-2-thiophenecarbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 5-Morpholino-2-thiophenecarbaldehyde, a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. This document outlines a detailed protocol for its preparation, its application in carbon-carbon bond formation, and its relevance in the synthesis of compounds with potential anti-inflammatory activity.

Introduction

This compound is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis. The presence of the electron-rich morpholine moiety and the reactive aldehyde group makes it a key precursor for the synthesis of a variety of heterocyclic compounds, particularly those with pharmacological significance. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the incorporation of a morpholine ring can enhance these properties.[1][2] This document details the synthesis of this compound and its application in the Knoevenagel condensation, a classic method for forming new carbon-carbon bonds.

Synthesis of this compound

The synthesis of this compound is readily achieved via a nucleophilic aromatic substitution reaction. The protocol involves the displacement of a bromine atom from 5-bromo-2-thiophenecarbaldehyde with morpholine.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromo-2-thiophenecarbaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-2-thiophenecarbaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques.

| Spectroscopic Data | 5-bromo-2-thiophenecarbaldehyde (Starting Material) [3][4][5] | This compound (Product - Expected) [6][7] |

| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, thiophene-H), ~7.2 (d, 1H, thiophene-H) | ~9.6 (s, 1H, CHO), ~7.5 (d, 1H, thiophene-H), ~6.2 (d, 1H, thiophene-H), ~3.8 (t, 4H, -CH₂-O-), ~3.3 (t, 4H, -CH₂-N-) |

| ¹³C NMR (CDCl₃, δ ppm) | ~182 (CHO), ~145 (C-Br), ~138 (C-CHO), ~131 (thiophene-CH), ~128 (thiophene-CH) | ~180 (CHO), ~165 (C-N), ~140 (C-CHO), ~128 (thiophene-CH), ~105 (thiophene-CH), ~66 (-CH₂-O-), ~48 (-CH₂-N-) |

| IR (cm⁻¹) | ~1670 (C=O stretch) | ~1650 (C=O stretch) |

| Mass Spec (m/z) | 191/193 (M⁺, Br isotopes) | 197 (M⁺) |

Application in Knoevenagel Condensation

This compound is an excellent substrate for the Knoevenagel condensation, reacting with active methylene compounds to form α,β-unsaturated products.[8][9][10][11] These products are versatile intermediates for the synthesis of various heterocyclic systems and molecules with potential biological activities.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol (EtOH)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under vacuum.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 2-((5-morpholinothiophen-2-yl)methylene)malononitrile.

Application in the Synthesis of Anti-Inflammatory Agents

The morpholino-thiophene scaffold is a key pharmacophore in a number of compounds exhibiting anti-inflammatory properties.[1][12] The aldehyde functionality of this compound allows for its incorporation into larger molecules through various chemical transformations, leading to the synthesis of novel anti-inflammatory agents. The table below summarizes the anti-inflammatory activity of some thiophene derivatives containing a morpholine moiety.

| Compound ID | Structure | Anti-inflammatory Activity (% inhibition in carrageenan-induced rat paw edema) [1] |

| AP49 | 3-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative | 20% |

| AP158 | 3-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative | 23% |

| AP88 | 3-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative | 20% |

| AP50 | 3-phenyl-2-(4-morpholino)thiophene derivative | 30% |

| AP159 | 3-phenyl-2-(4-morpholino)thiophene derivative | 38% |

| AP92 | 3-phenyl-2-(4-morpholino)thiophene derivative | 38% |

| AP73 | 3-(4-methylmercaptophenyl)-2-(4-morpholino)thiophene derivative | 52% |

| AP26 | 3-phenyl-5-(substituted pyridyl)-2-(4-morpholino)thiophene | 66% |

Visualizations

Caption: Synthetic pathway from 5-bromo-2-thiophenecarbaldehyde.

Caption: Mechanism of the Knoevenagel condensation.

References

- 1. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. 5-Bromothiophene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 5-ブロモ-2-チオフェンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]